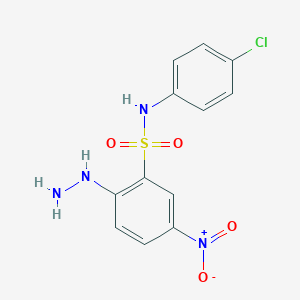

N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

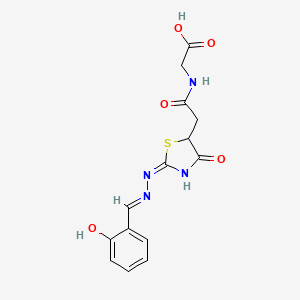

“N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide” is a complex organic compound. It contains several functional groups including a chlorophenyl group, a hydrazine group, a nitrobenzene group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known synthesis pathway, it’s difficult to predict the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the hydrazine group could potentially be involved in reduction reactions, while the nitro group might participate in oxidation reactions .Scientific Research Applications

Cancer Research Applications

Sulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Compounds bearing the sulfonamide fragment have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, potentially mediated by the activation of p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015). This suggests a promising avenue for the development of new anticancer agents targeting specific apoptotic pathways.

Antiviral Activity

Research on sulfonamide derivatives has also uncovered antiviral properties. Specifically, studies have shown that certain sulfonamide compounds possess anti-tobacco mosaic virus activity, indicating a potential for these chemicals to serve as antiviral agents (Chen et al., 2010). This opens up new pathways for the development of antiviral drugs based on sulfonamide chemistry.

Enzyme Inhibition

Sulfonamides have been identified as potent inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Novel classes of primary sulfonamides have exhibited strong inhibition of human carbonic anhydrases, which is therapeutically relevant (Sapegin et al., 2018). This discovery is significant for the development of treatments for conditions such as glaucoma, epilepsy, and cancer.

Chemical Synthesis and Modification

Sulfonamide derivatives have been utilized in chemical synthesis and modification processes. They serve as versatile means for the preparation of secondary amines and protection of amines, highlighting their utility in synthetic chemistry (Fukuyama et al., 1995). This aspect is crucial for the development of new chemical entities and pharmaceuticals.

Environmental Pollution Remediation

Laccase enzymes from Pleurotus ostreatus have been expressed and characterized for their ability to degrade environmental pollutants such as chlorophenols, nitrophenols, and sulfonamide antibiotics, using sulfonamide derivatives (Zhuo et al., 2018). This research demonstrates the potential of sulfonamide derivatives in bioremediation and the treatment of environmental pollution.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, which play a crucial role in numerous biological processes .

Mode of Action

This interaction could potentially alter the normal functioning of the cell, leading to various downstream effects .

Biochemical Pathways

Similar compounds have been found to influence a variety of biological pathways, leading to diverse downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

Based on the activities of similar compounds, it can be speculated that this compound may have a range of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzene-1-sulfonamide can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes . .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-hydrazinyl-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O4S/c13-8-1-3-9(4-2-8)16-22(20,21)12-7-10(17(18)19)5-6-11(12)15-14/h1-7,15-16H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWOXHBRAKSDPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2532029.png)

![Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2532030.png)

![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)

![4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2532041.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2532044.png)

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)